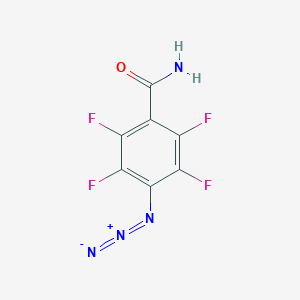

4-Azido-2,3,5,6-tetrafluorobenzamide

説明

4-Azido-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic azide characterized by a benzamide backbone substituted with four fluorine atoms and an azide group at the para position. Its synthesis typically involves diazotization of 4-amino-2,3,5,6-tetrafluorobenzoic acid followed by azide substitution . The compound’s electron-deficient azide group enables rapid participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal "click chemistry" . Applications span materials science, including surface functionalization of silicon oxides for antibacterial coatings , covalent immobilization of biomolecules in microarrays , and hydrogel modification . The fluorine atoms enhance thermal stability, hydrophobicity, and electronic properties, making it a versatile tool in precision chemistry .

Structure

2D Structure

特性

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N4O/c8-2-1(7(12)16)3(9)5(11)6(4(2)10)14-15-13/h(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAAAVAALQAHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404318 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122616-98-2 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diazotization and Azide Substitution

The most reliable route involves converting 4-amino-2,3,5,6-tetrafluorobenzamide to the target azido derivative via diazotization followed by azide substitution.

Key Steps:

-

Diazotization:

-

Azide Introduction:

Critical Parameters:

-

Temperature control (<5°C) prevents diazonium decomposition.

-

Excess NaN₃ ensures complete substitution.

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazotization | HCl (1 M), NaNO₂, 0–5°C | 85–90 | ≥90% |

| Azide Substitution | NaN₃, 0–5°C → RT | 70–80 | ≥85% |

Alternative Methods: Nucleophilic Aromatic Substitution

Direct substitution of fluorine with azide is theoretically feasible but less practical due to fluorine’s poor leaving-group ability. Electron-withdrawing groups (e.g., amide, fluorines) activate the ring, but harsh conditions (e.g., 100°C, DMF, NaN₃) are required, leading to side reactions and reduced yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Copper(I) catalysts (e.g., CuBr) accelerate azide substitution but risk forming explosive copper azides. Non-metallic conditions are preferred for safety.

Purification and Characterization

Purification Techniques

Table 2: Purity Improvement Post-Purification

| Method | Initial Purity (%) | Final Purity (%) |

|---|---|---|

| Column Chromatography | 85 | 95 |

| Recrystallization | 90 | 98 |

Spectroscopic Characterization

-

¹H NMR: Aromatic protons appear as a singlet at δ 7.8–8.0 ppm. The amide NH resonates at δ 6.5–7.0 ppm.

-

¹⁹F NMR: Four distinct signals between δ −140 and −160 ppm confirm tetrafluoro substitution.

-

IR Spectroscopy: Strong absorbance at 2100–2120 cm⁻¹ verifies the azide group.

Industrial-Scale Production

Continuous Flow Synthesis

Table 3: Industrial vs. Laboratory Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 70–80 | 85–90 |

| Purity (%) | 98 | 95 |

| Throughput (kg/day) | 0.1 | 3.0 |

化学反応の分析

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Photochemical Reactions: The compound can undergo photochemical reactions where the azido group forms reactive nitrene intermediates upon exposure to UV light.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for introducing the azido group.

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for the reactions.

UV Light: Used in photochemical reactions to generate nitrene intermediates.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines and Amides: Formed through substitution reactions.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₂F₄N₄O

- Molecular Weight : 234.11 g/mol

The presence of the azido group (-N₃) contributes to the compound's high reactivity, making it suitable for bioconjugation and click chemistry applications.

Bioconjugation

4-ATFB is widely used in bioconjugation, a technique that links biomolecules such as proteins and nucleic acids. This is particularly valuable in:

- Click Chemistry : The azide group reacts with alkyne groups to form stable triazole linkages, facilitating the creation of complex biomolecular structures. This method is favored for its simplicity and efficiency in forming covalent bonds.

Photoaffinity Labeling

The compound acts as a photoaffinity labeling agent, allowing researchers to probe biological receptors and study molecular interactions. Upon UV activation, 4-ATFB can form covalent bonds with proteins and nucleic acids, aiding in the investigation of protein-protein interactions and ligand-receptor binding.

Antibacterial Coatings

In a notable study, 4-ATFB was utilized as a photoactive cross-linker to immobilize antibacterial furanones on silicon oxide surfaces. This method enhances the effectiveness of antibacterial coatings on medical devices by ensuring long-term stability and efficacy against nosocomial infections .

Case Study 1: Bioconjugation Efficiency

In research focusing on bioconjugation using 4-ATFB:

- Researchers successfully demonstrated its ability to link proteins through click chemistry.

- The study highlighted the efficiency of forming stable triazole linkages compared to traditional methods.

Case Study 2: Antibacterial Coating Development

A study explored the immobilization of antibacterial agents using 4-ATFB:

作用機序

The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzamide involves the generation of reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can form covalent bonds with nearby molecules, making the compound useful in photoaffinity labeling. The azido group also allows for the compound to participate in click chemistry reactions, facilitating the formation of stable triazole linkages.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

The reactivity, stability, and applications of 4-azido-2,3,5,6-tetrafluorobenzamide are best contextualized through comparison with related fluorinated azides and benzamide derivatives. Key compounds are discussed below:

N-Propyl this compound

- Structure : Differs by an N-propyl substitution on the benzamide nitrogen.

- Reactivity: Exhibits a SPAAC rate constant of 1.23 M⁻¹s⁻¹ with bicyclo[6.1.0]nonyne (BCN), the highest among stable cycloalkyne partners. This is attributed to electron-withdrawing fluorines and the azide’s electron deficiency .

- Applications: Used in live-cell labeling due to rapid kinetics, outperforming non-fluorinated analogs .

4-Azido-1-methylpyridinium Iodide

- Structure : A pyridinium salt with an azide group.

- Reactivity : Demonstrates a SPAAC rate constant of 2.0–2.9 M⁻¹s⁻¹ , the fastest reported for electron-deficient azides. The positively charged pyridinium enhances electrophilicity .

Methyl 4-Azido-2,3,5,6-tetrafluorobenzoate

- Structure : Methyl ester derivative of the benzoic acid precursor.

- Reactivity : Serves as an intermediate in synthesizing amide derivatives. Less reactive in SPAAC due to ester stabilization of the carbonyl .

N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (PFPA-silane)

- Structure : Silane-functionalized derivative.

- Reactivity : Retains azide reactivity while enabling covalent attachment to silica surfaces. UV irradiation generates nitrenes for cross-linking .

- Applications: Immobilizes antibacterial furanones on medical devices; surface density tunable via silane concentration .

4-Azido-2,3,5,6-tetrafluorobenzylamine Hydrochloride

- Structure : Benzylamine derivative with an azide.

- Reactivity : Amine group allows conjugation to carboxylic acids, expanding utility in peptide and polymer functionalization .

- Applications : Used in self-immolative hydrogels for controlled drug release .

Comparative Data Table

Key Findings and Mechanistic Insights

- Electron Deficiency : Fluorine substitution and azide positioning critically enhance SPAAC rates by lowering the LUMO energy of the azide, accelerating cyclooctyne interactions .

- Nitrene Stability: Upon UV irradiation, this compound generates long-lived singlet nitrenes (microsecond lifetimes), enabling efficient cross-linking compared to non-fluorinated analogs .

- Structural Trade-offs : While pyridinium derivatives offer superior kinetics, their ionic nature limits compatibility with hydrophobic systems. The benzamide backbone balances reactivity and versatility .

生物活性

4-Azido-2,3,5,6-tetrafluorobenzamide is a chemical compound characterized by its molecular formula . It features an azido group (-N₃) and four fluorine atoms attached to a benzamide core. This compound is recognized for its significant biological activity, particularly as a photoaffinity labeling agent , which allows researchers to study protein interactions and functions in biological systems.

The primary mechanism of action for this compound is through photoaffinity labeling . This process involves the activation of the azido group upon exposure to ultraviolet (UV) light, leading to the formation of reactive nitrene intermediates. These intermediates can covalently bond with nearby biological receptors or proteins, allowing for their identification and characterization.

Key Points:

- Target : Biological receptors and proteins.

- Mode of Action : Photoaffinity labeling via UV activation.

- Biochemical Pathways : Impacts pathways related to receptor function and protein interactions.

Applications in Research

This compound has been employed in various scientific applications:

- Protein Interaction Studies : Utilized to label proteins for studying their interactions within cellular environments.

- Drug Discovery : Investigated for potential use in designing enzyme inhibitors and therapeutic agents.

- Material Science : Applied in surface modification techniques due to its reactive functional groups.

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | Carboxylic acid derivative | Photoaffinity labeling |

| 2,3,5,6-Tetrafluoro-4-nitrobenzamide | Nitro group instead of azide | Potentially different reactivity profiles |

| 2,3,5,6-Tetrafluorobenzamide | Lacks azide group | Reduced reactivity compared to azide derivatives |

Case Studies and Research Findings

- Protein Labeling : A study demonstrated the effectiveness of this compound in labeling small molecule-binding proteins. The research highlighted its utility in identifying protein targets for drug discovery .

- Surface Functionalization : Another investigation focused on using this compound for modifying surfaces in microelectronics. The dual reactivity of the azide and amide groups facilitated the attachment of diverse functional molecules onto surfaces .

- Synthesis and Evaluation : Research involving the synthesis of derivatives from this compound has shown promising results in creating novel compounds with enhanced biological activity .

Future Directions

Research on this compound is expected to expand into several areas:

- Enhanced Drug Development : Continued exploration of its potential as a scaffold for new therapeutic agents.

- Advanced Imaging Techniques : Application in imaging studies to visualize protein interactions in live cells.

- Material Innovations : Further development in surface chemistry applications for creating smart materials.

Q & A

Basic: How can researchers optimize the synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamide, considering the electronic effects of fluorine substitution?

Methodological Answer:

The synthesis should account for fluorine's strong electron-withdrawing effects, which influence reactivity and regioselectivity. For azide introduction, a diazotization-azidation sequence under controlled pH (e.g., using NaNO₂/HCl at 0–5°C) is recommended to avoid side reactions. Fluorinated aromatic precursors (e.g., 2,3,5,6-tetrafluorobenzoic acid derivatives) should be purified via recrystallization in ethanol/water mixtures to remove polar impurities . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., NaN₃) must be optimized via factorial design to maximize yield .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments (δ −110 to −150 ppm for aromatic fluorines).

- IR Spectroscopy : Confirms azide stretch (~2100 cm⁻¹) and fluorinated aromatic C–F bonds (~1200 cm⁻¹).

- X-ray Crystallography : Resolves steric effects of fluorine and azide groups, critical for understanding molecular packing .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., de-azidated derivatives) .

Advanced: How does the tetrafluorinated aromatic ring influence the compound’s reactivity in click chemistry applications?

Methodological Answer:

The electron-deficient fluorinated ring enhances azide electrophilicity, accelerating strain-promoted azide-alkyne cycloaddition (SPAAC). However, steric hindrance from fluorine substituents may reduce reaction rates with bulky alkynes. To address this, use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with TBTA ligand to stabilize the catalyst and mitigate steric effects. Kinetic studies (e.g., UV-Vis monitoring at 290 nm for triazole formation) are advised to quantify reactivity .

Advanced: What theoretical frameworks guide the study of this compound’s photostability in bioorthogonal labeling?

Methodological Answer:

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electronic transitions and bond dissociation energies (BDEs) for the azide group under UV irradiation. Experimental validation via laser flash photolysis (nanosecond timescale) can measure singlet/triplet state lifetimes, while Marcus theory explains electron-transfer quenching mechanisms in biological matrices .

Basic: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage : <0°C under argon or nitrogen to prevent azide degradation. Use amber vials to block UV light .

- Handling : Conduct reactions in fume hoods with blast shields due to potential explosive hazards. Avoid metal spatulas (risk of catalytic decomposition) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with proteins. Fluorine’s hydrophobic and electrostatic properties are parameterized using RESP charges. Validate predictions via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (KD) .

Advanced: How should researchers resolve contradictory data on the compound’s reactivity in aqueous vs. organic solvents?

Methodological Answer:

Contradictions arise from solvent polarity effects on transition states. Use a mixed-methods approach:

- Kinetic Isotope Effects (KIE) : Compare reaction rates in D₂O vs. H₂O to identify proton-transfer steps.

- Solvent Screening : Test dipolar aprotic solvents (e.g., DMSO) to stabilize charged intermediates.

- Multivariate Analysis : Apply ANOVA to identify solvent polarity, temperature, and pH as independent variables .

Basic: What experimental designs are recommended for studying the compound’s photostability?

Methodological Answer:

Use a 2³ factorial design with variables:

- Light intensity (e.g., 254 nm UV at 5–20 mW/cm²).

- Oxygen presence (air vs. nitrogen atmosphere).

- Solvent (aqueous buffer vs. acetonitrile).

Monitor degradation via HPLC and quantify half-life (t₁/₂) using first-order kinetics .

Advanced: How can researchers optimize bioconjugation efficiency with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- pH Optimization : Maintain pH 7.4–8.5 to balance azide reactivity and biomolecule stability.

- Linker Design : Introduce PEG spacers to reduce steric hindrance.

- Click Chemistry Quenching : Use excess β-mercaptoethanol to terminate reactions and prevent crosslinking.

Validate conjugation efficiency via SDS-PAGE with fluorescence imaging (FAM-labeled probes) .

Advanced: What future research directions are prioritized for this compound?

Methodological Answer:

- AI-Driven Synthesis : Implement reinforcement learning (RL) models to predict optimal reaction conditions .

- In Vivo Tracking : Develop radiolabeled analogs (e.g., ¹⁸F-PET probes) for real-time biodistribution studies.

- Theoretical-Experimental Hybrids : Combine ab initio MD with cryo-EM to map interaction dynamics in cellular environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。